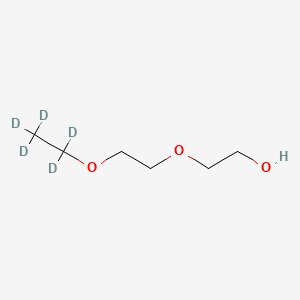

Diethyleneglycol monoethyl-d5 ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyleneglycol monoethyl-d5 ether is a deuterated form of diethylene glycol monoethyl ether, a compound widely used in various industries due to its unique properties. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy.

Vorbereitungsmethoden

Diethyleneglycol monoethyl-d5 ether is synthesized through the O-alkylation of ethanol with two ethylene oxide units, followed by distillation . The deuterium labeling is achieved by using deuterated ethanol in the reaction. Industrial production methods involve strict control of operating conditions and parameters to ensure the quality and purity of the product .

Analyse Chemischer Reaktionen

Diethyleneglycol monoethyl-d5 ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding aldehydes or acids.

Reduction: Reduction reactions can convert it into simpler alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Diethyleneglycol monoethyl-d5 ether has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in various chemical reactions and processes.

Biology: Employed in studies involving cell permeability and drug delivery systems.

Wirkmechanismus

The mechanism of action of diethyleneglycol monoethyl-d5 ether involves its ability to enhance the solubility and permeability of various compounds. It interacts with the lipid bilayer of cell membranes, increasing their fluidity and allowing for better absorption of drugs and other substances. This makes it an effective penetration enhancer and solubilizer in pharmaceutical and cosmetic formulations .

Vergleich Mit ähnlichen Verbindungen

Diethyleneglycol monoethyl-d5 ether is compared with other similar compounds such as:

Diethylene glycol monoethyl ether: The non-deuterated form, widely used in similar applications but without the benefits of deuterium labeling.

Triethylene glycol monoethyl ether: Another glycol ether with similar solubilizing properties but different molecular weight and boiling point.

Diethylene glycol monomethyl ether: Similar in structure but with a methyl group instead of an ethyl group, leading to different solubility and reactivity properties.

This compound stands out due to its deuterium labeling, which makes it particularly useful in NMR spectroscopy and other analytical techniques.

Biologische Aktivität

Diethyleneglycol monoethyl-d5 ether (DEGEE) is a chemical compound that has garnered attention due to its various biological activities and potential applications in different fields, including pharmaceuticals and cosmetics. This article explores the biological activity of DEGEE, focusing on its toxicity, pharmacokinetics, and effects on different biological systems.

This compound is a colorless, slightly viscous liquid with a mild odor. It is soluble in water and most organic solvents, making it a versatile solvent in various applications, including cosmetics and pharmaceuticals .

Acute Toxicity

The acute toxicity of DEGEE has been assessed through various studies. The following table summarizes the LD50 values for different species:

These results indicate that DEGEE exhibits low acute toxicity through oral, dermal, and inhalation routes.

Chronic Toxicity

Chronic studies have shown that prolonged exposure to DEGEE can lead to significant health effects:

- Mice Studies : Mice fed diets containing varying concentrations of DEGEE (0.2% to 5.4%) for 90 days exhibited renal damage at higher doses, including hydropic degeneration and increased relative kidney weights .

- Rats Studies : Rats exposed to doses between 0.21 g/kg bw and 3.88 g/kg bw for thirty days showed impaired renal function in a majority of cases, with marked hydropic degeneration of renal tubular epithelial cells noted .

- Ferrets Studies : Long-term feeding studies in ferrets indicated developmental effects at higher concentrations, although morphological abnormalities were rare .

Metabolism and Pharmacokinetics

The metabolism of DEGEE has been studied in various animal models. Following administration (oral or subcutaneous), there was an increase in urinary excretion of glucuronic acid, although only a small percentage of the dose was recovered unchanged . The major metabolic pathway appears to involve oxidation rather than excretion.

Case Studies

A notable case involved an alcoholic male who ingested approximately 300 ml of a liquid containing DEGEE (47% concentration). The individual exhibited severe symptoms such as dyspnea and acidosis but recovered following symptomatic treatment .

Developmental and Reproductive Toxicity

Studies investigating the reproductive toxicity of DEGEE have shown no significant adverse effects on reproduction or fetal development at lower exposure levels. However, higher concentrations during gestation led to observable effects on fetal development in animal models .

Eigenschaften

IUPAC Name |

2-[2-(1,1,2,2,2-pentadeuterioethoxy)ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3/c1-2-8-5-6-9-4-3-7/h7H,2-6H2,1H3/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJWXESWEXIICW-ZBJDZAJPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.